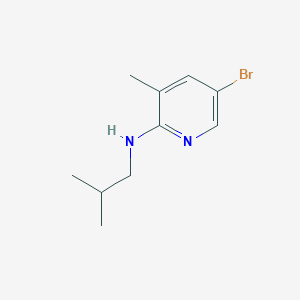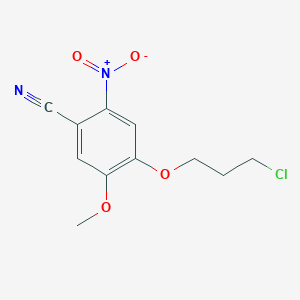
N-(2,4-二氟苯基)丙烷-1-磺酰胺
描述
“N-(2,4-Difluorophenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C9H11F2NO2S . It has a molecular weight of 235.25 . The compound is supplied by eMolecules and is available in solid form .
Molecular Structure Analysis
The InChI code for “N-(2,4-Difluorophenyl)propane-1-sulfonamide” is 1S/C9H11F2NO2S/c1-2-5-15(13,14)12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(2,4-Difluorophenyl)propane-1-sulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 296.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.6±3.0 kJ/mol, and it has a flash point of 133.0±30.1 °C . The compound has a molar refractivity of 53.3±0.4 cm3 .科学研究应用
药物化学:抗菌剂
N-(2,4-二氟苯基)丙烷-1-磺酰胺: 属于磺胺类药物家族,由于其抗菌特性,在药物化学领域得到广泛应用。 这些化合物通过抑制细菌细胞中叶酸的合成发挥作用,而叶酸的合成途径对细菌生长至关重要,但对通过饮食获取叶酸的哺乳动物而言则无关紧要 .
有机合成:活化基团
在有机合成中,磺酰胺基团可以充当活化基团。这意味着它可以增强化合物的反应性,使其更容易发生化学反应。 这种性质在复杂有机分子的合成中特别有用 .
药物开发:过渡态模拟物
磺酰胺基序对水解具有抵抗性,并且可以模拟肽键的过渡态。 这使得它在药物开发中具有价值,因为这种模拟物对于设计能够阻断特定生化途径的酶抑制剂至关重要 .
合成工具:保护基团
磺酰胺可以在化学反应中用作保护基团。保护基团用于在化学反应过程中暂时使分子中的反应位点失活,以防止不必要的副反应。 在完成所需的反应后,可以去除保护基团,以使其在活性形式下恢复功能基团 .
化学反应性:离去基团
磺酰胺基团能够充当离去基团是另一个重要的应用。离去基团是在化学反应过程中可以从分子中分离的原子或基团,形成新的产物。 这种特性对于亲核取代反应等反应至关重要 .
分子骨架:药物分子
最后,磺酰胺可以在药物分子的设计中充当分子骨架。 骨架是分子的一部分,用于固定其他功能基团,从而可以创建具有潜在治疗效果的不同化合物 .
作用机制
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, advising against breathing dust/fume/gas/mist/vapors/spray, eating, drinking or smoking when using this product, handling without protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and in a closed container .
属性
IUPAC Name |
N-(2,4-difluorophenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2S/c1-2-5-15(13,14)12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZDPIXYOILDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697477 | |
| Record name | N-(2,4-Difluorophenyl)propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918523-57-6 | |
| Record name | N-(2,4-Difluorophenyl)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)

![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1442073.png)
![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)




